Larval Development Inhibition: Comparable Potency Between Monosaccharide and Disaccharide Ivermectin B1a in Haemonchus contortus Assay
In a direct comparative study evaluating 14 avermectin analogs, ivermectin B1a monosaccharide demonstrated equivalent potency to its disaccharide parent compound ivermectin B1a in inhibiting Haemonchus contortus larval development. Both the monosaccharide homolog and the disaccharide ivermectin achieved full efficacy at a minimum concentration of 0.001 μg/mL, indicating that the absence of the terminal saccharide unit at the C-13 position does not compromise larvicidal potency in this assay system [1]. This finding refutes earlier claims from 1980 that monosaccharide derivatives exhibit two- to four-fold weaker activity than corresponding disaccharide compounds, at least within the specific context of this standardized larval development model [2].
| Evidence Dimension | Minimum fully effective concentration for inhibition of larval development |
|---|---|
| Target Compound Data | 0.001 μg/mL |
| Comparator Or Baseline | Ivermectin B1a (disaccharide): 0.001 μg/mL |
| Quantified Difference | No significant difference (equivalent potency) |
| Conditions | Haemonchus contortus larval development assay; 14 avermectin analogs tested; Journal of Parasitology (2001) |
Why This Matters
Procurement of the monosaccharide form enables investigation of larvicidal mechanisms without sacrificing potency relative to the disaccharide parent, validating its utility as a cost-effective research tool in anthelmintic screening programs.
- [1] Michael B, Meinke PT, Shoop W. Comparison of ivermectin, doramectin, selamectin, and eleven intermediates in a nematode larval development assay. Journal of Parasitology. 2001;87(3):692-696. View Source
- [2] Avermectin derivatives. United States Patent Application 20040087519. 2004. View Source
